molecular formula C23H25NO5 B11057984 1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11057984
M. Wt: 395.4 g/mol
InChI Key: UHOVNYRGEVJLCY-VZCXRCSSSA-N
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Description

1-(3-Ethoxypropyl)-3-Hydroxy-4-(3-Methoxybenzoyl)-5-Phenyl-1,5-Dihydro-2H-Pyrrol-2-One is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-(3-Ethoxypropyl)-3-Hydroxy-4-(3-Methoxybenzoyl)-5-Phenyl-1,5-Dihydro-2H-Pyrrol-2-One involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrolone structure, followed by the introduction of the ethoxypropyl, hydroxy, methoxybenzoyl, and phenyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Ethoxypropyl)-3-Hydroxy-4-(3-Methoxybenzoyl)-5-Phenyl-1,5-Dihydro-2H-Pyrrol-2-One undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxypropyl)-3-Hydroxy-4-(3-Methoxybenzoyl)-5-Phenyl-1,5-Dihydro-2H-Pyrrol-2-One has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-3-Hydroxy-4-(3-Methoxybenzoyl)-5-Phenyl-1,5-Dihydro-2H-Pyrrol-2-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(3-Ethoxypropyl)-3-Hydroxy-4-(3-Methoxybenzoyl)-5-Phenyl-1,5-Dihydro-2H-Pyrrol-2-One can be compared with other similar compounds, such as:

    1-(3-Ethoxypropyl)-3-Hydroxy-4-Benzoyl-5-Phenyl-1,5-Dihydro-2H-Pyrrol-2-One: This compound lacks the methoxy group on the benzoyl ring, which may affect its chemical and biological properties.

    1-(3-Methoxypropyl)-3-Hydroxy-4-(3-Methoxybenzoyl)-5-Phenyl-1,5-Dihydro-2H-Pyrrol-2-One: The presence of a methoxy group on the propyl chain may influence its reactivity and interactions.

    1-(3-Ethoxypropyl)-3-Hydroxy-4-(3-Methoxybenzoyl)-5-Methyl-1,5-Dihydro-2H-Pyrrol-2-One: The substitution of a phenyl group with a methyl group can lead to differences in steric and electronic effects.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(4Z)-1-(3-ethoxypropyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H25NO5/c1-3-29-14-8-13-24-20(16-9-5-4-6-10-16)19(22(26)23(24)27)21(25)17-11-7-12-18(15-17)28-2/h4-7,9-12,15,20,25H,3,8,13-14H2,1-2H3/b21-19-

InChI Key

UHOVNYRGEVJLCY-VZCXRCSSSA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

CCOCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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